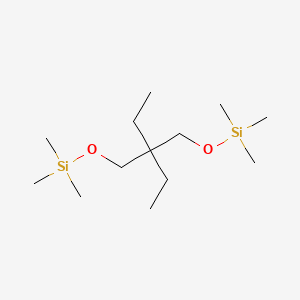
5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane is a chemical compound with the molecular formula C13H30O2Si2. It is a member of the siloxane family, characterized by the presence of silicon-oxygen bonds. This compound is notable for its unique structure, which includes two silicon atoms and a diethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane typically involves the reaction of diethylsilane with a suitable precursor under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction between diethylsilane and a compound containing the necessary oxygen and carbon framework. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the siloxane bonds to silane bonds.
Substitution: The ethyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or organometallic compounds are often employed.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol compounds, while substitution reactions can produce a variety of alkylated siloxanes.
Scientific Research Applications
5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex siloxane compounds.
Biology: The compound’s unique structure makes it useful in studying silicon-based biochemistry.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which 5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane exerts its effects involves interactions with various molecular targets. The silicon-oxygen bonds in the compound can interact with biological molecules, potentially altering their function. The exact pathways and targets depend on the specific application and are a subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-one
- 5-Ethyl-2,2,8,8-tetramethyl-5-[(trimethylsil)oxy]methyl-3,7-dioxa-2,8-disilanonane
Uniqueness
5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane is unique due to the presence of diethyl groups, which can influence its reactivity and interactions with other molecules. This makes it distinct from other siloxane compounds that may have different alkyl groups or functional groups attached to the silicon atoms.
Properties
CAS No. |
203934-41-2 |
|---|---|
Molecular Formula |
C13H32O2Si2 |
Molecular Weight |
276.56 g/mol |
IUPAC Name |
[2-ethyl-2-(trimethylsilyloxymethyl)butoxy]-trimethylsilane |
InChI |
InChI=1S/C13H32O2Si2/c1-9-13(10-2,11-14-16(3,4)5)12-15-17(6,7)8/h9-12H2,1-8H3 |
InChI Key |
WHZJITCGLQXRHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CO[Si](C)(C)C)CO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate](/img/structure/B14240938.png)
![4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240951.png)
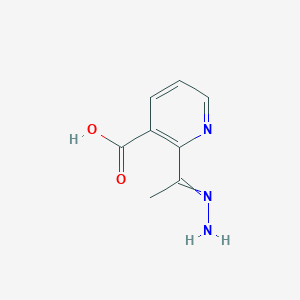
![2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)-](/img/structure/B14240962.png)
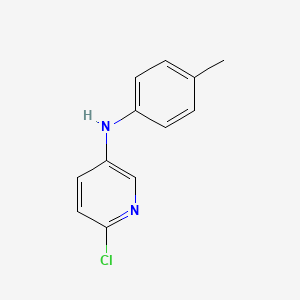

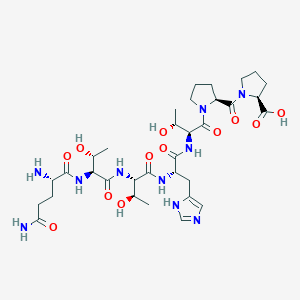
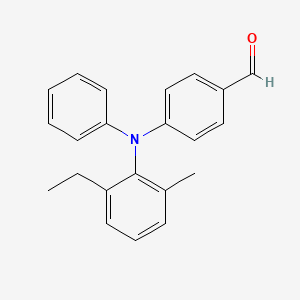
![[(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, benzyl ester](/img/structure/B14240996.png)
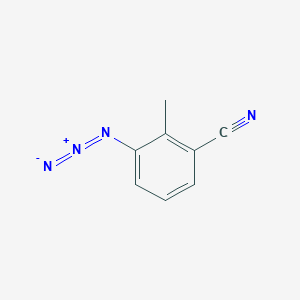
![Tributyl[(tetradecyloxy)methyl]phosphanium bromide](/img/structure/B14241003.png)

